Enhanced Lipophilicity (LogP) Distinguishes the 3-Bromo-4-methoxybenzyl Compound from Non-Brominated Analogues
The target compound exhibits a computed LogP of 5.01, which is 0.78 units higher than the des-bromo analog 2-(4-chlorophenyl)-N-(4-methoxybenzyl)ethanamine (LogP 4.23) . This difference reflects the significant contribution of the 3-bromo substituent to overall molecular lipophilicity. In the context of CNS drug discovery, a LogP near 5 is often associated with improved passive membrane permeability and potential blood-brain barrier penetration, making the brominated analogue more suitable for central nervous system target engagement studies.
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 5.01 |
| Comparator Or Baseline | 2-(4-chlorophenyl)-N-(4-methoxybenzyl)ethanamine (des-bromo analog, Hit2Lead Catalog): LogP = 4.23 |
| Quantified Difference | ΔLogP = +0.78 (approximately 18% increase in lipophilicity) |
| Conditions | Calculated using JChem software; consistent with standard LogP prediction algorithms. The HBr salt form may exhibit altered apparent lipophilicity depending on pH, but the free base LogP governs membrane partitioning behavior. |
Why This Matters
The higher LogP of the brominated compound directly impacts tissue distribution and CNS penetration potential, making it a preferred candidate for neuroscience-focused screening libraries where brain exposure is desired.
